molecular formula C11H9Cl2NO2 B2603648 5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 866150-27-8

5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2603648
CAS No.: 866150-27-8
M. Wt: 258.1
InChI Key: NIQOWRSTPLWVCW-OWOJBTEDSA-N
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Description

5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring substituted with chloro and chlorobut-2-en-1-yl groups

Preparation Methods

The synthesis of 5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminophenol with 4-chlorobut-2-en-1-yl chloride under basic conditions to form the desired benzoxazole derivative. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure product.

Chemical Reactions Analysis

5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted benzoxazole derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-chloro-3-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1,3-benzoxazol-2-one include other benzoxazole derivatives with different substituents These compounds share a common benzoxazole core but differ in their substituent groups, which can significantly affect their chemical and biological properties For example, compounds with different halogen substituents or alkyl chains may exhibit varying degrees of reactivity and biological activity

Properties

IUPAC Name

5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c12-5-1-2-6-14-9-7-8(13)3-4-10(9)16-11(14)15/h1-4,7H,5-6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQOWRSTPLWVCW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)C/C=C/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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